molecular formula C7H9N5O B131538 N7-(2-Hydroxyethyl)adenine CAS No. 126595-74-2

N7-(2-Hydroxyethyl)adenine

Cat. No.: B131538
CAS No.: 126595-74-2
M. Wt: 179.18 g/mol
InChI Key: XOMKQMGJBJAMCE-UHFFFAOYSA-N
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Description

N7-(2-Hydroxyethyl)adenine is a purine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound is a naturally occurring nucleoside found in various biological systems, including human urine, blood, and cerebrospinal fluid.

Preparation Methods

The synthesis of N7-(2-Hydroxyethyl)adenine can be achieved through various methods. One approach involves the reaction of adenine with ethylene oxide under controlled conditions. Another method includes the use of 2,2′-thiodiacetic acid to form multicomponent crystals with this compound . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high purity and yield.

Chemical Reactions Analysis

N7-(2-Hydroxyethyl)adenine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

    Hydrolysis: This reaction can break down the compound into simpler molecules.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N7-(2-Hydroxyethyl)adenine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of multicomponent crystals and coordination polymers.

    Biology: The compound is studied for its role in cellular processes and its presence in biological fluids.

    Medicine: Research has shown its potential as an anti-inflammatory agent and its role in ameliorating renal interstitial fibrosis.

    Industry: It is used in the development of enzyme immobilization techniques, enhancing the stability and efficiency of biocatalysts.

Mechanism of Action

The mechanism of action of N7-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. It has been identified as a calcium antagonist and an anti-inflammatory agent. The compound modulates signaling pathways such as NF-κB and TGF-β1/Smad, which are involved in inflammation and fibrosis .

Comparison with Similar Compounds

N7-(2-Hydroxyethyl)adenine can be compared with other similar compounds, such as:

    N9-(2-Hydroxyethyl)adenine: This compound forms multicomponent crystals with 2,2′-thiodiacetic acid and has unique binding properties.

    N3-(2-Hydroxyethyl)adenine: Known for its presence in human urine and its role in monitoring alkylating agents.

Properties

IUPAC Name

2-(6-aminopurin-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKQMGJBJAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452081
Record name 7-(2-Hydroxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126595-74-2
Record name 7-(2-Hydroxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution containing 16 (0.207 g, 0.999 mmol) and water (0.50 mL) in THF (12 mL) was added NaBH4 (0.38 g, 10.0 mmol). After stirring for 4 h at 25° C., the reaction mixture was neutralized to pH=7.0 by use of 10% HCl aqueous solution. Solvent was evaporated under reduced pressure and the residue was purified by column chromatography (EtOAc/hexanes=9:1) to give 18 (0.10 g, 0.55 mmol) in 55% yield: mp 132-133° C.; Rf(hexanes/EtOAc=1:2) 0.09; UV (EtOH) λmax 265 (ε 14,110); 1H NMR (CD3OD) δ 3.68 (t, J=5.9 Hz, 2 H, CH2O), 3.66 (t, J=5.9 Hz, 2 H, CH2N), 8.34 (s, 1 H, HC2), 8.68 (s, 1 H, HC8); MS m/z 179 (M+). Anal (C7H9N5O) C, H, N; calcd (%): 46.92, 5.06, 39.08; found (%): 47.01, 5.12, 39.11.
Name
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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